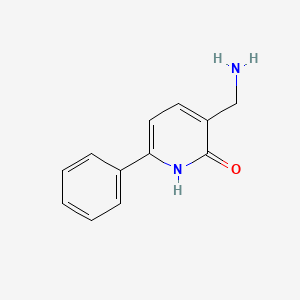

3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-6-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGOWIVBEZPWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Dihydropyridinone Core and its Substituents

A retrosynthetic analysis of 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnection targets the aminomethyl group at the C3 position, which can be introduced via a Mannich-type reaction on a 6-phenyl-1,2-dihydropyridin-2-one precursor. This simplifies the target to the core dihydropyridinone ring with the phenyl substituent.

Further disconnection of the 6-phenyl-1,2-dihydropyridin-2-one core can be approached through two main classical cyclization strategies. One approach involves a disconnection across the N1-C2 and C3-C4 bonds, suggesting a condensation reaction between an ammonia (B1221849) source, a phenyl-substituted β-keto ester, and a three-carbon component, reminiscent of the Hantzsch pyridine (B92270) synthesis. An alternative disconnection across the N1-C6 and C4-C5 bonds points towards a Guareschi–Thorpe type condensation, involving a cyanoacetamide derivative and a phenyl-substituted 1,3-dicarbonyl compound. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Established Synthetic Routes to the Chemical Compound

The construction of the this compound scaffold relies on well-established synthetic transformations. These classical routes involve the sequential formation of the dihydropyridinone ring followed by the introduction of the required substituents with careful consideration of regioselectivity.

Cyclization Reactions for Dihydropyridinone Ring Formation (e.g., Hantzsch-type, Guareschi–Thorpe condensations)

The formation of the dihydropyridinone ring is a critical step in the synthesis. The Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction, offers a convergent approach. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia source. wikipedia.orgthermofisher.comorganic-chemistry.org For the synthesis of a 6-phenyl-1,2-dihydropyridin-2-one core, a modified Hantzsch-type reaction can be envisioned.

Another classical method for pyridine ring synthesis that can be adapted for dihydropyridinones is the Guareschi–Thorpe condensation. drugfuture.comresearchgate.netnih.govquimicaorganica.org This reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia to form a substituted pyridine derivative. drugfuture.com A variation of this reaction can be employed to construct the desired dihydropyridinone core by reacting a suitable β-keto ester with cyanoacetamide. quimicaorganica.org This method is particularly useful for producing 2-pyridone structures. quimicaorganica.org

Introduction of the Phenyl Substituent and Regioselective Considerations

The regioselective introduction of the phenyl group at the C6 position of the dihydropyridinone ring is a key synthetic challenge. In the context of a Hantzsch-type synthesis, the phenyl group can be incorporated by using a phenyl-substituted β-keto ester as one of the starting materials. For instance, the Hantzsch condensation of a 3-amino-2-butenoate ester, an aldehyde, and a 3-ketopropionate ester derivative can yield 6-phenyl-1,4-dihydropyridine derivatives. nih.gov The regioselectivity is dictated by the nature of the reactants and the reaction conditions.

Alternatively, modern cross-coupling reactions can be employed to introduce the phenyl group onto a pre-formed dihydropyridinone ring. Palladium-catalyzed cross-coupling reactions, for example, offer a versatile and regioselective method for forming carbon-carbon bonds. nih.gov

Installation of the Aminomethyl Group and Related Mannich Reactions

The final key step in the synthesis of the target molecule is the introduction of the aminomethyl group at the C3 position. The Mannich reaction is a classic and effective method for the aminomethylation of carbon acids. nih.gov This reaction involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govscielo.br

In the context of this compound synthesis, the 6-phenyl-1,2-dihydropyridin-2-one precursor can be subjected to a Mannich reaction. The C3 position of the dihydropyridinone ring is sufficiently activated for this transformation. The reaction would involve treating the 6-phenyl-1,2-dihydropyridin-2-one with formaldehyde (B43269) and ammonia or a suitable primary amine to introduce the aminomethyl group regioselectively.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern and green chemistry approaches aim to improve yields, enhance selectivity, and reduce the environmental impact of chemical processes. wjpps.comnih.govresearchgate.netresearchgate.net

Catalytic Methods for Enhanced Yields and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can significantly improve reaction efficiency and selectivity. unimi.itnih.govrsc.org In the synthesis of dihydropyridinone derivatives, various catalytic systems have been explored. For instance, the Hantzsch reaction can be catalyzed by a range of catalysts, including Lewis acids and organocatalysts, to improve yields and shorten reaction times. organic-chemistry.org

Furthermore, catalytic enantioselective methods have been developed for the synthesis of chiral dihydropyridines, which is of great importance in medicinal chemistry. nih.govrsc.orgresearchgate.net These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer with high purity.

The application of these catalytic methods to the synthesis of this compound could offer significant advantages over classical routes, including higher yields, improved selectivity, and milder reaction conditions.

One-Pot and Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) have become indispensable tools in organic synthesis, offering significant advantages in efficiency and atom economy by combining three or more reactants in a single operation. hse.runih.govresearchgate.net The assembly of the dihydropyridinone core often employs MCRs that proceed through a domino sequence of reactions, such as Michael addition, Mannich reaction, and subsequent cyclization. hse.ru

A prominent strategy involves a four-component reaction utilizing dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297). hse.ru In this cascade, ammonium acetate serves a dual role as both a base and the nitrogen source for the piperidine (B6355638) ring formation. hse.ru The reaction is initiated by the Michael addition of a pyridinium ylide to an electron-deficient olefin, followed by a Mannich reaction with an aldehyde and ammonia (from ammonium acetate), culminating in an intramolecular cyclization to yield highly substituted piperidin-2-ones. hse.ru This approach is notable for its high diastereoselectivity, often producing products with three stereogenic centers as single diastereomers, which can be easily isolated by filtration. hse.ru

Another efficient approach is the one-pot, three-component synthesis of functionalized pyridones, which can be performed in environmentally benign solvents like water. rsc.org These reactions can proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, ultimately leading to the desired heterocyclic scaffold. rsc.org The use of readily available starting materials and mild reaction conditions makes these methods highly practical. rsc.org

Table 1: Overview of Multicomponent Strategies for Pyridinone/Piperidinone Synthesis

| Reaction Type | Key Reactants | Key Features | Resulting Scaffold |

|---|---|---|---|

| Four-Component Domino | Dicyano olefin, Aromatic aldehyde, Pyridinium ylide, Ammonium acetate | High diastereoselectivity; three stereocenters formed; simple workup. hse.ru | Polysubstituted Piperidin-2-one |

| Three-Component Cascade | Cyanoacetohydrazide, Activated nitrile, Aromatic aldehyde | Uses green solvents (water); proceeds via Knoevenagel/Michael/cyclization. rsc.org | N-Amino-3-cyano-2-pyridone |

| Pseudo Five-Component | Aromatic aldehyde, Aniline, Alkyl acetoacetate | Catalyzed by ionic liquids; proceeds under reflux conditions. researchgate.net | Substituted Piperidine |

Solvent-Free and Atom-Economical Transformations

In line with the principles of green chemistry, significant efforts have been directed toward developing solvent-free and atom-economical synthetic routes. Atom economy is a measure of how efficiently reactant atoms are incorporated into the final product, minimizing waste. nih.gov Solvent-free, or solid-state, reactions reduce environmental impact by eliminating the need for volatile and often toxic organic solvents. orientjchem.orgresearchgate.net

The Hantzsch dihydropyridine synthesis, a classic MCR, has been successfully adapted to solvent-free conditions. scirp.orgresearchgate.net For instance, the reaction of an aldehyde, a β-ketoester, and an ammonia source can be carried out by heating the neat mixture, often with a catalyst. orientjchem.org Similarly, the Biginelli reaction for producing dihydropyrimidinones, which are structurally related to dihydropyridinones, is frequently performed under solvent-free conditions, providing high yields and simplifying product isolation. orientjchem.orgresearchgate.net An "on-water" protocol, where the reaction is performed in an aqueous suspension, represents another green alternative that often enhances reaction rates and selectivity. nih.gov These methodologies reduce waste and energy consumption, aligning with the goals of sustainable chemistry. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Approach | Reaction Medium | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional | Organic Solvents (e.g., Ethanol, Acetic Acid) | Mineral Acids | Well-established procedures. | Use of toxic/volatile solvents; often requires longer reaction times. researchgate.net |

| Solvent-Free | None (neat reaction) | Heterogeneous catalysts (e.g., clays) | Reduced waste; simplified workup; high efficiency. orientjchem.orgresearchgate.net | May require elevated temperatures. |

| "On-Water" | Water | None or mild catalyst | Environmentally benign; cost-effective; often accelerated reaction rates. nih.gov | Limited solubility of some organic reactants. |

Stereoselective Synthesis of Chiral Analogues of the Chemical Compound

The synthesis of enantiomerically pure chiral analogues is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. Asymmetric synthesis of substituted piperidines and dihydropyridinones can be achieved through various catalytic methods. snnu.edu.cnresearchgate.net

Organocatalysis has emerged as a powerful tool for these transformations. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, can activate reactions like the Michael addition of malononitrile (B47326) derivatives to enamines, leading to highly substituted chiral 1,4-dihydropyridines with good enantioselectivity. researchgate.netasymmetricorganocatalysis.com Another strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. This method uses arylboronic acids and a dihydropyridine precursor to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov The resulting tetrahydropyridines are versatile intermediates that can be further reduced to the corresponding chiral piperidines. snnu.edu.cnnih.gov Nickel-catalyzed reductive coupling of organohalides with 3-chloro-δ-lactams also provides access to chiral 3-substituted piperidin-2-ones. acs.org

Table 3: Selected Methods for Asymmetric Synthesis of Dihydropyridine/Piperidine Scaffolds

| Method | Catalyst/Reagent | Substrates | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Organocatalysis | Bis-cinchona alkaloid | Enamine, Malononitrile derivative | Chiral 1,4-Dihydropyridine (B1200194) | Moderate to Good researchgate.net |

| Rh-Catalyzed Reductive Heck | Rh-catalyst / Chiral ligand | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | Chiral 3-Aryl-tetrahydropyridine | Excellent nih.gov |

| Ni-Catalyzed Reductive Coupling | Ni-catalyst / Chiral Bilm ligand | 3-Chloro-δ-lactam, Organohalide | Chiral 3-Substituted Piperidin-2-one | High acs.org |

| Organocatalytic Domino Reaction | Quinine/Squaramide | Pyrazolone, α,β-Unsaturated aldehyde | Chiral Dihydropyrano[2,3-c]pyrazole | High metu.edu.tr |

Post-Synthetic Modifications and Functionalization Reactions of this compound

Post-synthetic modification is a critical step for generating molecular diversity and optimizing the biological activity of a lead compound. The this compound scaffold offers multiple sites for such functionalization: the aminomethyl moiety, the phenyl ring, and the dihydropyridinone core.

Derivatization of the Aminomethyl Moiety for Property Modulation

The primary amino group of the aminomethyl moiety is a versatile handle for derivatization to modulate physicochemical properties and biological interactions. Standard transformations such as N-acylation (forming amides), N-sulfonylation (forming sulfonamides), N-alkylation, and the formation of ureas or guanidines can introduce a wide range of functional groups. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profile. nih.gov For instance, converting the basic amine into a neutral amide or sulfonamide can significantly impact cell permeability and target binding.

Table 4: Potential Derivatizations of the Aminomethyl Group

| Reaction Type | Reagent | Resulting Functional Group | Potential Property Change |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) | Loss of basicity; increased H-bond acceptor/donor capacity. |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | Increased acidity of N-H; strong H-bond donor. |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), NaBH₃CN | Secondary/Tertiary Amine (-NHR, -NR₂) | Maintained basicity; increased lipophilicity. |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) | Increased H-bonding potential. |

| Guanidinylation | Guanidinylating Agent | Guanidine (-NHC(=NH)NH₂) | Increased basicity (pKa ~13.5); strong H-bonding. |

Modifications and Substitutions on the Phenyl Ring

The 6-phenyl ring is another key site for modification to explore structure-activity relationships (SAR). Modern cross-coupling reactions are particularly powerful for this purpose. The Suzuki-Miyaura coupling, for example, allows for the introduction of various aryl or heteroaryl groups by reacting a halogenated precursor with a boronic acid in the presence of a palladium catalyst. mdpi.comnih.gov Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, introducing substituted amine functionalities. mdpi.comyoutube.com

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Using transition metal catalysts (e.g., palladium, copper, ruthenium) in conjunction with directing groups, specific C-H bonds on the phenyl ring can be selectively functionalized with aryl, alkyl, or other groups. rsc.orgacs.org These methods provide efficient and atom-economical access to a diverse library of analogues with varied electronic and steric properties on the phenyl ring.

Table 5: Methods for Functionalization of the 6-Phenyl Ring

| Reaction | Catalyst System | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand | Aryl halide/triflate + Aryl/vinyl boronic acid | C(sp²)-C(sp²) mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand | Aryl halide/triflate + Amine | C(sp²)-N mdpi.com |

| Direct C-H Arylation | Pd, Cu, or Ru catalyst, Ligand/Directing Group | Aryl C-H bond + Aryl halide | C(sp²)-C(sp²) rsc.orgacs.org |

Alterations and Annulations of the Dihydropyridinone Core

Modifying the dihydropyridinone core itself through annulation (ring-fusion) reactions leads to the creation of novel, often rigid, polycyclic scaffolds. airo.co.inias.ac.in These transformations can dramatically alter the molecule's three-dimensional shape and biological activity. Cyclization and cycloaddition reactions are common strategies to build new rings onto the existing dihydropyridinone framework. airo.co.inmdpi.com

For example, a [3+3] cycloaddition of vinylogous amides with α,β-unsaturated iminium ions can yield 1,2-dihydropyridines. rsc.org Diels-Alder reactions, where the dihydropyridine acts as a diene, can be used to construct fused six-membered rings. researchgate.net Intramolecular reactions, such as the palladium-catalyzed annulation of N-acyl-o-alkynylanilines, can also be employed to synthesize fused quinoline (B57606) systems. researchgate.net These advanced synthetic methods provide access to complex heterocyclic systems with potential applications in materials science and medicinal chemistry. airo.co.innih.gov

Table 6: Annulation Strategies for the Dihydropyridinone Core

| Annulation Strategy | Reactants/Reaction Type | Resulting Fused System |

|---|---|---|

| Diels-Alder Cycloaddition | Dihydropyridine (as diene) + Dienophile | Fused bicyclic system (e.g., isoquinuclidine) researchgate.net |

| [3+3] Cycloaddition | Vinylogous amide + α,β-Unsaturated iminium ion | Fused Pyridine/Dihydropyridine rsc.org |

| Pd-Catalyzed Annulation | N-acyl-o-alkynylaniline + Isocyanide | Fused Quinoline researchgate.net |

| [3+2] Cycloaddition | In situ generated N-Ylide + Electron-deficient olefin | Fused Polyheterocyclic Compounds mdpi.com |

Advanced Structural and Spectroscopic Characterization of 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One

Crystallographic Analysis of the Chemical Compound and its Co-crystals

Crystallographic analysis, particularly single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov This technique is equally valuable for studying co-crystals, which are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, held together by non-covalent interactions. nih.govgoogle.com The formation of co-crystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of a drug substance. nih.gov

X-ray Diffraction Studies of Solid-State Conformations and Molecular Packing

X-ray diffraction (XRD) on a single crystal provides unambiguous information about the molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For a molecule like 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one, this analysis would reveal the planarity of the dihydropyridinone ring and the orientation of the phenyl and aminomethyl substituents.

Powder X-ray diffraction (PXRD) is another crucial technique, often used to analyze polycrystalline samples. researchgate.net It provides a characteristic fingerprint for a specific crystalline form, making it indispensable for studying polymorphism—the ability of a solid to exist in multiple crystalline forms. nih.gov Each polymorph can have different physical properties, and PXRD is a primary tool for their identification and characterization. researchgate.net

While specific crystallographic data for this compound is not available, the table below illustrates typical data obtained from an SCXRD experiment for a related heterocyclic compound.

Table 1: Example Crystallographic Data Collection and Refinement Parameters (Note: This is representative data and not for the specified compound)

| Parameter | Value |

|---|---|

| Chemical formula | C12H11NO |

| Formula weight | 185.22 |

| Temperature (K) | 293 |

| Crystal system | Monoclinic |

| Space group | P21 |

| a (Å) | 6.2525 (8) |

| b (Å) | 7.797 (1) |

| c (Å) | 10.2810 (13) |

| β (°) | 90 |

| Volume (ų) | 501.1 (1) |

| Z (molecules/unit cell) | 2 |

Data adapted from a study on Pirfenidone. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal, known as molecular packing, is governed by a complex network of intermolecular interactions. Hydrogen bonds are particularly significant, often acting as the primary force directing the supramolecular assembly. nih.gov In the case of this compound, the aminomethyl group (-CH2NH2) and the amide functionality within the pyridinone ring are capable of both donating and accepting hydrogen bonds. The phenyl group can also participate in weaker C-H···π and π-π stacking interactions.

Analysis of these interactions is crucial for understanding the stability and properties of the crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal, providing insights into the nature and prevalence of different types of interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of molecules in solution. nih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the complete assignment of a molecule's constitution and configuration.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

A full structural elucidation of this compound would involve a suite of NMR experiments:

1D NMR (¹H and ¹³C): These experiments identify the different types of proton and carbon atoms present in the molecule and provide clues about their electronic environment.

2D NMR: These experiments reveal correlations between different nuclei, helping to piece together the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information about the molecule's stereochemistry and 3D conformation in solution.

Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring flips. Dynamic NMR (DNMR) refers to NMR experiments conducted at different temperatures to study these conformational changes. By analyzing how the NMR signals change with temperature (e.g., peak broadening, coalescence, and sharpening), it is possible to determine the energy barriers associated with these dynamic processes, such as the rotation around the single bond connecting the phenyl group to the pyridinone ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in a compound. nist.gov

For this compound, key vibrational modes would include:

N-H stretching: From the primary amine and the amide N-H, typically appearing in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong absorption from the amide carbonyl group in the pyridinone ring, usually around 1650-1680 cm⁻¹.

C=C stretching: From the aromatic phenyl ring and the dihydropyridinone ring.

C-H stretching: From both aromatic and aliphatic C-H bonds.

The combined IR and Raman spectra provide a unique "molecular fingerprint" that can be used for compound identification and quality control. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups (Note: This is a generalized table of expected ranges.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Amide (N-H) | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing its exact mass with a high degree of accuracy. For this compound, HRMS would yield a precise monoisotopic mass, allowing for the confident determination of its molecular formula, C₁₂H₁₂N₂O.

Common fragmentation patterns for such compounds often involve the initial loss of small, stable neutral molecules or radicals. For this compound, potential fragmentation pathways could include:

Loss of the aminomethyl group: A primary fragmentation could involve the cleavage of the C-C bond between the pyridinone ring and the aminomethyl group, resulting in the loss of a •CH₂NH₂ radical.

Ring cleavage: The dihydropyridinone ring itself could undergo cleavage, leading to a variety of fragment ions. This can be initiated by the loss of carbon monoxide (CO) from the lactam moiety.

Fragmentation of the phenyl group: The phenyl substituent at the 6-position could also undergo characteristic fragmentation, such as the loss of a C₂H₂ molecule.

A hypothetical fragmentation pathway is outlined in the table below. The m/z values are calculated based on the predicted fragments.

| Predicted Fragment Ion | Proposed Structure | m/z (Monoisotopic) |

| [M]+• | C₁₂H₁₂N₂O | 200.0950 |

| [M - •CH₂NH₂]+ | C₁₁H₉NO | 171.0684 |

| [M - CO]+• | C₁₁H₁₂N₂ | 172.1000 |

| [M - C₆H₅]+ | C₆H₇N₂O | 123.0558 |

This table represents a predictive analysis based on common fragmentation patterns of related compounds and is not based on direct experimental data for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogues

While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the aminomethyl group or the dihydropyridinone ring, would result in chiral analogues. For these enantiomeric pairs, chiroptical spectroscopic methods, particularly Circular Dichroism (CD), would be essential for their characterization and the determination of their absolute configuration. nih.govaps.org

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgnih.gov This technique provides information about the three-dimensional arrangement of atoms in space. For chiral analogues of this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the molecule. The phenyl and dihydropyridinone moieties would act as the primary chromophores.

The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule. Therefore, the CD spectra of two enantiomers would be mirror images of each other. By comparing experimentally obtained CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral analogue can be determined.

A representative table illustrating the type of data obtained from a CD analysis of a hypothetical chiral analogue, (R)- and (S)-3-(1-aminoethyl)-6-phenyl-1,2-dihydropyridin-2-one, is shown below.

| Enantiomer | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| (R)-enantiomer | 220 | +15.2 |

| 250 | -8.5 | |

| 310 | +4.1 | |

| (S)-enantiomer | 220 | -15.2 |

| 250 | +8.5 | |

| 310 | -4.1 |

This table is a hypothetical representation of CD data for illustrative purposes and does not reflect actual experimental results for an analogue of this compound.

Theoretical and Computational Studies on 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. scispace.com It is particularly effective for calculating ground-state properties of molecules. For derivatives of the 6-phenyl-1,2-dihydropyridin-2-one scaffold, DFT calculations can elucidate key aspects of their electronic nature.

DFT studies typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For instance, in a study of substituted phenylacetamide and benzohydrazide (B10538) derivatives, DFT calculations were used to determine these quantum chemical features, revealing that electronic charge transfer occurred within the systems through conjugated paths. scispace.com Similar calculations on analogs of 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one would allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting non-covalent interactions. scispace.com

Table 1: Illustrative DFT-Calculated Properties for a Phenyl-Pyridone Analog

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850.1 Hartree |

| Note: This data is representative and based on typical values for similar heterocyclic compounds. |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, especially for excited-state properties. Methods like Møller–Plesset perturbation theory (MP2) can be used to study interaction energies. rsc.org

These methods are particularly useful for predicting spectroscopic properties. For example, ab initio calculations can simulate UV-Vis and IR spectra, which can then be compared with experimental data to confirm the molecular structure. In a study on pyridine (B92270), ab initio calculations at the MP2/cc-pVQZ level were used to determine the stabilization energies of CH–O interactions, providing insights into hydrogen bonding which is critical for molecular recognition. rsc.org For this compound, such calculations could predict its spectroscopic signatures and help understand its behavior upon electronic excitation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

The choice of solvent representation is crucial in MD simulations as solvent effects can significantly influence the behavior of biomolecules. In explicit solvent models , individual solvent molecules (typically water) are included in the simulation box. This provides a detailed and accurate representation of solute-solvent interactions but is computationally expensive.

In contrast, implicit solvent models represent the solvent as a continuous medium with a given dielectric constant. This approach is less computationally demanding and allows for longer simulation times, though it sacrifices atomic-level detail of solvent interactions. The choice between these models depends on the specific research question and available computational resources. For studying the conformational flexibility of this compound, an implicit solvent model might be sufficient to explore a broad conformational space, while for detailed binding studies with a protein, an explicit solvent model would be more appropriate.

A significant challenge in MD simulations is adequately sampling the vast conformational landscape of a molecule, especially for flexible molecules or systems with high energy barriers between different states. Enhanced sampling techniques have been developed to overcome these limitations. Methods like Replica Exchange Molecular Dynamics (REMD) and Metadynamics accelerate the exploration of conformational space by modifying the potential energy surface or using multiple parallel simulations at different temperatures. These techniques would be essential to fully characterize the conformational preferences of the flexible aminomethyl side chain in this compound.

In a study on N-alkylated 5,5-diphenylhydantoin derivatives, an 80 ns molecular dynamics simulation was used to confirm the stability of a ligand-protein complex. nih.gov

Molecular Docking and De Novo Design Approaches in Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

For this compound, molecular docking could be used to screen potential biological targets and to predict its binding mode and affinity. For example, in a study on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives, molecular docking was used to investigate their interaction with fibroblast growth factor 1 (FGF1), revealing good affinity toward the active pocket. researchgate.net The results of a docking simulation are often expressed as a docking score, which estimates the binding free energy.

Table 2: Illustrative Molecular Docking Results for a Dihydropyridine (B1217469) Analog Against a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | GLU173, LEU175, VAL105 |

| Hydrogen Bonds | 2 (with GLU173) |

| Hydrophobic Interactions | LEU175, VAL105 |

| Note: This data is representative and based on findings for similar compounds binding to protein kinases. nih.gov |

De novo design is a computational approach to design novel molecules with desired properties. Based on the structural information of a target binding site, algorithms can build new molecules from scratch or by modifying existing scaffolds. If a biological target for the 6-phenyl-1,2-dihydropyridin-2-one scaffold is identified, de novo design techniques could be employed to generate novel derivatives with potentially improved potency and selectivity.

Ligand-Based and Structure-Based Drug Design Principles in Pre-clinical Contexts

The journey of a drug from a mere concept to a clinical candidate is often guided by two complementary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design: In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based drug design becomes the method of choice. nih.gov This approach leverages the information from a set of molecules known to interact with the target to build a model that defines the key chemical features required for biological activity. For this compound, this would involve synthesizing a series of derivatives and evaluating their biological activity. The resulting data would then be used to construct a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model, which can then guide the design of more potent compounds.

Structure-Based Drug Design: Conversely, when the 3D structure of the target protein is available, often through techniques like X-ray crystallography or NMR spectroscopy, structure-based drug design can be employed. nih.gov This powerful method involves docking the ligand, in this case, this compound, into the active site of the receptor. This allows for a detailed visualization of the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By understanding these interactions, medicinal chemists can rationally design modifications to the ligand to improve its binding affinity and selectivity. For instance, if the aminomethyl group is found to form a crucial hydrogen bond with an amino acid residue in the active site, analogues could be designed to optimize this interaction.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design and serves as an effective tool for discovering new chemical entities. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response.

For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and by drawing parallels with related compounds. A study on 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolone derivatives, which are structurally similar, identified a four-point pharmacophore model (APRR) for DPP-IV inhibition, consisting of one hydrogen bond acceptor, one positive ionic feature, and two aromatic rings. researchgate.net

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature | Corresponding Moiety in the Compound |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the pyridinone ring |

| Hydrogen Bond Donor | The amine of the aminomethyl group |

| Aromatic Ring | The phenyl group at the 6-position |

| Aromatic Ring/Hydrophobic Region | The pyridinone ring itself |

| Positive Ionizable Feature | The aminomethyl group at physiological pH |

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for molecules that match the defined features, a process known as virtual screening. semanticscholar.org This in silico screening method is a time and cost-effective alternative to high-throughput screening, allowing for the rapid identification of a diverse set of potential hit compounds. These hits can then be acquired or synthesized and subjected to biological testing.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). sciforum.net

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of a predictive QSAR model for this compound and its analogues would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Commonly used descriptors in QSAR studies include:

Steric descriptors: Molecular weight, molar refractivity, and van der Waals volume.

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors are then used as independent variables in a regression analysis, with the biological activity (e.g., IC50 or EC50) as the dependent variable, to generate a QSAR equation.

Table 2: Example of Structural Descriptors and their Potential Influence on Biological Activity

| Descriptor | Type | Potential Influence on Activity |

| Molar Refractivity (MR) | Steric | A positive correlation may indicate that bulkier substituents are favorable for binding. |

| LogP | Hydrophobic | A parabolic relationship might suggest an optimal lipophilicity for cell membrane permeability. |

| Dipole Moment | Electronic | May influence long-range interactions with the target protein. |

| SaasCE-index | Topological | Can describe the accessibility of certain atoms for interaction. sciforum.net |

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by calculating steric and electrostatic fields around the molecules. nih.gov The resulting contour maps provide a visual representation of where modifications to the molecular structure are likely to increase or decrease biological activity.

Statistical Validation and Interpretation of QSAR/QSPR Models

The reliability and predictive power of a QSAR/QSPR model are assessed through rigorous statistical validation. semanticscholar.org Several statistical parameters are used for this purpose:

Correlation coefficient (r²): A measure of the goodness of fit of the model to the training data. A value closer to 1 indicates a better fit.

Cross-validated correlation coefficient (q²): A measure of the predictive ability of the model, typically determined using the leave-one-out method. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

Predictive correlation coefficient (r²_pred): A measure of the model's ability to predict the activity of an external test set of compounds not used in model development.

Table 3: Key Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Goodness of fit (training set) | > 0.6 |

| q² | Internal predictive ability | > 0.5 |

| r²_pred | External predictive ability | > 0.5 |

The interpretation of a validated QSAR model provides valuable insights for drug design. For example, a positive coefficient for a steric descriptor like molar refractivity would suggest that increasing the size of a particular substituent could lead to enhanced activity. In 3D-QSAR, contour maps can highlight specific regions where bulky groups are favored (sterically favored regions) or disfavored (sterically disfavored regions), and where positive or negative charges are beneficial for activity (electrostatic contour maps). This information allows for the rational design of new analogues of this compound with a higher probability of success.

Based on the current scientific literature, a detailed preclinical pharmacological and biological investigation of the specific chemical compound this compound, as outlined in the requested article structure, cannot be provided.

Extensive searches for in vitro receptor binding studies, functional assays, cell-based assays for cellular response, and electrophysiological recordings specifically for this compound did not yield any direct research findings. The available scientific data predominantly focuses on other structurally related dihydropyridinone derivatives, such as perampanel (B3395873), or different classes of compounds.

Therefore, it is not possible to generate the requested article with the specified detailed sections and subsections while adhering to the strict inclusion of data solely on this compound. No information was found regarding its target identification, competitive binding, functional effects like Ca2+ influx or adenylate cyclase modulation, or its impact in high-content screening or electrophysiological studies.

To provide an accurate and scientifically sound article, dedicated research on the pharmacological and biological activities of this compound would be required. Without such primary data, any attempt to create the requested content would be speculative and fall outside the bounds of established scientific findings.

Pre Clinical Pharmacological and Biological Investigations of 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One

In Vivo Pharmacological Models (Non-Clinical Animal Studies)

No published non-clinical animal studies investigating the pharmacological effects of 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one were identified.

Disease-Relevant Animal Models for Efficacy Assessment

There are no available reports on the efficacy assessment of this compound in any disease-relevant animal models.

Behavioral Phenotyping in Pre-clinical Research

No studies detailing the behavioral phenotyping or psychoactive properties of this compound in preclinical animal models could be located.

Bioavailability and Pharmacokinetic Studies (Pre-clinical Research Focus)

Specific preclinical data on the bioavailability and pharmacokinetic profile of this compound is not available in the scientific literature.

Absorption and Distribution in Animal Models

Information regarding the absorption and distribution characteristics of this compound in any animal model has not been published.

Hepatic Metabolism and Enzyme Induction/Inhibition (In vitro and In vivo)

There are no available in vitro or in vivo data on the hepatic metabolism, metabolic pathways, or enzyme induction/inhibition potential of this compound.

Excretion Pathways in Animal Models

No studies have been published that characterize the excretion pathways or clearance mechanisms of this compound in animal models.

Based on the comprehensive search conducted, there is no specific scientific literature or data available for the exact chemical compound "this compound" corresponding to the requested preclinical pharmacological and biological investigations. The search results yielded information on various related but structurally distinct compounds, such as pyridazinone derivatives, other pyridine (B92270) compounds, and different substituted pyridin-2-ones.

Therefore, it is not possible to provide a scientifically accurate article on the antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of "this compound" as per the specified outline. Generating content on this specific molecule would require fabricating data, which is contrary to the principles of scientific accuracy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One Analogues

Systematic Modification of the Aminomethyl Moiety and its Impact on Biological Activity

The aminomethyl group at the C3-position is a critical component of the 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one scaffold, often serving as a key interaction point with biological targets. Modifications to this moiety can significantly alter a compound's potency, selectivity, and physicochemical properties. While direct studies on the target molecule are limited, research on analogous heterocyclic systems provides valuable insights.

For instance, in the development of dopamine (B1211576) D2/D3 receptor ligands, functionalization of amino groups has been shown to modulate affinity and functional activity. nih.gov Derivatization of an amino group in a hybrid template with various sulfonamides led to a significant improvement in D3 receptor affinity. nih.gov This suggests that N-acylation or N-sulfonylation of the aminomethyl group in the dihydropyridinone scaffold could be a viable strategy to enhance potency or modulate selectivity for a given target.

Furthermore, studies on other heterocyclic compounds, such as cephalosporins, have shown that N-substitution on a side chain can enhance antibacterial efficacy. nih.gov For example, the preparation of N-(substituted amino)pyridinium derivatives attached to a cephalosporin (B10832234) core improved biological activity. nih.gov This principle of modifying the basicity and steric profile of the nitrogen atom can be applied to the aminomethyl group of the dihydropyridinone core.

Table 1: Impact of Aminomethyl Moiety Modification on Biological Activity in Analogous Systems

| Modification Type | Example from Analogous System | Observed Impact on Biological Activity | Potential Implication for Dihydropyridinone Analogues |

|---|---|---|---|

| N-Sulfonylation | Functionalization of an amino group in a dopamine D2/D3 ligand. nih.gov | Significantly improved D3 receptor affinity. nih.gov | May enhance potency and/or selectivity for the target receptor. |

| N-Alkylation/Arylation | Preparation of N-(substituted amino)pyridinium derivatives in cephalosporins. nih.gov | Enhanced antibacterial efficacy. nih.gov | Could improve biological activity by altering steric and electronic properties. |

| Bioisosteric Replacement | Replacing an amino group with other hydrogen-bonding functionalities. | Can modulate potency, selectivity, and pharmacokinetic properties. | Introduction of groups like hydroxyl or small amides could fine-tune target interactions. |

Exploration of Substituents on the Phenyl Ring and their Influence on Potency and Selectivity

In the development of perampanel (B3395873), manipulation of the aromatic rings at positions 1, 3, and 5 of the pyridone ring was a key strategy. nih.gov This culminated in the discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, which showed potent activity. nih.gov This highlights that the introduction of specific substituents, such as a cyano group, can lead to significant improvements in potency.

The electronic properties of substituents on an aromatic ring can have a profound effect on molecular interactions. Electron-withdrawing groups generally increase the acidity of nearby protons and can participate in specific interactions, while electron-donating groups can influence stacking interactions and metabolic stability. For example, studies on phenyl benzoates have shown that electron-withdrawing substituents in one ring decrease the sensitivity of a nearby carbonyl group to substitution on another ring. wikipedia.org This interplay of electronic effects can be crucial for optimizing potency and selectivity.

Table 2: Influence of Phenyl Ring Substituents on Potency in Related Pyridinone Analogues

| Substituent Position | Substituent Type | General Effect on Potency/Selectivity (Observed in Analogues) | Example Compound Class |

|---|---|---|---|

| Ortho | Electron-withdrawing (e.g., -CN, -NO2) | Can introduce specific interactions and improve potency. May also induce conformational restrictions. | AMPA receptor antagonists. nih.gov |

| Meta | Halogens (e.g., -F, -Cl) | Often used to block metabolic hotspots and can improve pharmacokinetic profiles. Can also enhance binding affinity. | Various CNS-active compounds. |

| Para | Electron-donating (e.g., -OCH3, -CH3) | Can improve metabolic stability and may enhance binding through hydrophobic interactions. | Various enzyme inhibitors. |

| Para | Electron-withdrawing (e.g., -CF3) | Can increase binding affinity through specific electronic interactions and improve metabolic stability. | Antimycobacterial agents. |

Alterations to the Dihydropyridinone Core and Consequential Biological Effects

The dihydropyridinone core serves as the central scaffold for the molecule, and its alteration can lead to significant changes in biological activity. Modifications can include the introduction of additional substituents, ring fusion, or replacement with bioisosteric cores. nih.gov Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to comparable biological effects. youtube.com

For instance, replacing the dihydropyridinone ring with other heterocyclic systems like pyridazinone or pyrido[3,4-c]pyridazine (B3354903) could lead to novel compounds with different biological profiles. sarpublication.commdpi.com Pyridinone derivatives themselves have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, which can be tuned by modifying the core structure. nih.gov

In the context of kinase inhibitors, the pyridinone ring has been used as a conformationally constrained bioisostere for an acylurea moiety, increasing hydrogen bonding interactions with the target enzyme. nih.gov This suggests that the dihydropyridinone core in the title compound likely plays a crucial role in orienting the aminomethyl and phenyl substituents for optimal target binding. Even minor changes, such as the introduction of electron-withdrawing groups on the pyridinone ring, have been shown to increase the acidity of the N-H bond, thereby improving interactions with the active site in some enzymes. nih.gov

Stereochemical Effects on Receptor Binding and Functional Efficacy

The presence of stereocenters in a molecule can have a profound impact on its biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties due to their differential interactions with the chiral environment of the body, such as receptors and enzymes. tesisenred.net

In the class of 1,4-dihydropyridines, which are structurally related to 1,2-dihydropyridin-2-ones, stereochemistry at the C4 position is a well-known determinant of activity. For example, in the case of the dihydropyridine (B1217469) mebudipine, the mineralocorticoid receptor antagonist activity and the calcium channel blocking activity reside in opposite enantiomers. nih.govresearchgate.net This highlights the importance of resolving and testing individual enantiomers to identify the eutomer (the more active enantiomer) and improve the therapeutic index.

Although the this compound scaffold does not inherently possess a chiral center unless further substituted, the introduction of a chiral center, for example by substitution on the aminomethyl group or the dihydropyridinone ring, would necessitate a thorough investigation of its stereochemical effects. Chiral separation techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or electrokinetic chromatography would be essential for isolating and evaluating the individual enantiomers. nih.govnih.govmdpi.com

Development of Focused Libraries for SAR Elucidation

To efficiently explore the structure-activity relationships of a chemical scaffold, the synthesis and screening of focused compound libraries is a common strategy in medicinal chemistry. nih.gov Combinatorial chemistry allows for the rapid generation of a large number of analogues by systematically varying the building blocks attached to a common core. wikipedia.org

For dihydropyridine derivatives, solid-phase synthesis has been employed to create libraries of several hundred compounds. nih.gov By using a variety of keto esters, diketones, and aldehydes as building blocks, a diverse set of analogues can be produced and screened to identify potent compounds. nih.gov This approach allows for a comprehensive exploration of the chemical space around the dihydropyridinone core.

A focused library for this compound could be designed to systematically explore modifications at the three key positions:

The aminomethyl moiety: Introducing a variety of acyl, sulfonyl, alkyl, and aryl groups.

The phenyl ring: Incorporating a range of substituents with varying electronic and steric properties at the ortho, meta, and para positions.

The dihydropyridinone core: Modifying the N1-position with different alkyl or aryl groups.

High-throughput screening of such a library would provide a detailed map of the SAR, guiding further lead optimization efforts. nih.gov

Physicochemical Properties and their Correlation with Biological Activity (e.g., Lipophilicity, pKa, topological polar surface area)

The biological activity of a compound is not solely dependent on its interaction with the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. hama-univ.edu.sy Key properties include lipophilicity (logP or logD), acidity/basicity (pKa), and topological polar surface area (TPSA).

Lipophilicity: This property, often expressed as the partition coefficient (logP), influences a drug's ability to cross cell membranes. For orally administered drugs, an optimal range of lipophilicity is generally required for good absorption and distribution. pharmaguideline.com For dihydropyrimidinone derivatives, lipophilicity has been shown to be a key parameter that can be modulated through structural modifications.

pKa: The pKa of the aminomethyl group will determine its ionization state at physiological pH. An ionized (protonated) amine can form strong ionic interactions with negatively charged residues in a receptor binding pocket. The basicity of the amine can be fine-tuned by introducing substituents on or near the nitrogen atom. hama-univ.edu.sy

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. Generally, compounds with a TPSA of less than 140 Ų are considered to have good oral bioavailability. nih.gov The presence of the polar aminomethyl and carbonyl groups in the this compound scaffold will contribute significantly to its TPSA.

A careful balance of these physicochemical properties is essential for developing a drug candidate with a favorable biological and pharmacokinetic profile. scribd.com

Table 3: Correlation of Physicochemical Properties with Biological Activity

| Physicochemical Property | Definition | Impact on Biological Activity and Pharmacokinetics |

|---|---|---|

| Lipophilicity (logP/logD) | The measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Affects membrane permeability, protein binding, solubility, and metabolism. pharmaguideline.com |

| pKa | The acid dissociation constant, indicating the strength of an acid or base. | Determines the ionization state at a given pH, which influences solubility, receptor binding, and membrane transport. hama-univ.edu.sy |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with oral bioavailability and blood-brain barrier penetration. nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanism of action for the chemical compound “this compound.”

The detailed studies requested—including identification of primary molecular targets, analysis of binding mechanisms (allosteric vs. orthosteric), signal transduction pathway interrogation, and specific biophysical characterization (SPR, ITC, NMR)—have not been published for this particular molecule.

Research in this area has focused on structurally related pyridinone derivatives, such as Perampanel, which has a different substitution pattern and is known to be a non-competitive AMPA receptor antagonist. However, these findings cannot be attributed to "this compound" as the specific biological activity is determined by its unique structure.

Therefore, it is not possible to provide a scientifically accurate article on the mechanism of action for "this compound" as per the requested outline.

Mechanism of Action Studies of 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One at the Molecular and Cellular Levels

Structural Biology Approaches to Elucidate Binding Modes

A thorough review of published research reveals no specific studies that have employed structural biology techniques to elucidate the binding mode of 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one with its potential biological targets. While the broader class of pyridinone derivatives has been investigated for various therapeutic purposes, specific structural data for this compound is not available in the public domain.

Co-crystallization with Target Proteins and X-ray Co-crystal Structures

There are no publicly accessible X-ray co-crystal structures of this compound in complex with any target protein. The process of co-crystallization involves forming a stable crystal of a ligand-protein complex, which is then analyzed using X-ray diffraction to determine the three-dimensional arrangement of atoms at the binding site. The absence of such data indicates that this type of study has either not been conducted or the results have not been published.

Cryo-Electron Microscopy (Cryo-EM) of Compound-Target Complexes

Similarly, no research findings utilizing cryo-electron microscopy (Cryo-EM) to study the interaction of this compound with its biological targets have been reported. Cryo-EM is a technique used to determine the structure of large molecular complexes at near-atomic resolution. The lack of Cryo-EM data for this specific compound suggests that this method has not been applied or, if it has, the findings are not publicly available.

Due to the absence of specific research data for this compound in the areas of X-ray crystallography and cryo-electron microscopy, no data tables or detailed research findings can be provided.

Design, Synthesis, and Evaluation of 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One Derivatives and Analogues

Rational Design Strategies for Optimizing Potency and Selectivity

Rational drug design for derivatives of 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one focuses on systematic modifications of its core structure to understand and improve interactions with a biological target. Structure-activity relationship (SAR) studies are central to this approach, guiding the optimization of potency and selectivity. nih.govresearchgate.netnih.govmdpi.com

Key areas for modification include:

The Phenyl Ring at C6: The electronic and steric properties of this ring are critical. Introducing electron-donating or electron-withdrawing groups can modulate binding affinity. For instance, in related 1,4-dihydropyridine (B1200194) antagonists of the A3 adenosine (B11128) receptor, substitutions on a 6-phenyl ring were found to enhance affinity. nih.gov

The Aminomethyl Group at C3: This primary amine is a key interaction point, likely forming hydrogen bonds or salt bridges within a target's binding site. Modifications such as N-alkylation or N-acylation can probe the steric and electronic requirements of the binding pocket and can influence properties like cell permeability.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, complement synthetic efforts by predicting how different structural changes will affect binding. nih.govrsc.org This synergy allows for a more focused and efficient exploration of chemical space to identify derivatives with superior potency and a refined selectivity profile against off-target interactions.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

| Compound | R1 (C6-Phenyl Substitution) | R2 (C3-Aminomethyl Modification) | Hypothetical Potency (IC₅₀, nM) | Hypothetical Selectivity vs. Off-Target |

|---|---|---|---|---|

| Parent | -H | -CH₂NH₂ | 500 | 1x |

| Analog A | 4-Cl | -CH₂NH₂ | 150 | 5x |

| Analog B | 4-OCH₃ | -CH₂NH₂ | 800 | 0.5x |

| Analog C | -H | -CH₂NHCH₃ | 350 | 2x |

| Analog D | 4-Cl | -CH₂NHCH₃ | 80 | 15x |

Fragment-Based Drug Discovery (FBDD) Approaches using the Dihydropyridinone Scaffold

Fragment-based drug discovery (FBDD) offers an alternative to high-throughput screening by identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. wikipedia.orgnih.govdrughunter.comfrontiersin.org The this compound scaffold is well-suited for FBDD, as it can be deconstructed into key fragments for screening.

The FBDD process typically involves:

Fragment Library Screening: A library of diverse, low-complexity fragments is screened for binding to the target protein. For the dihydropyridinone scaffold, relevant fragments could include phenyl rings with various substituents, aminomethyl-containing heterocycles, or the core dihydropyridinone ring itself. Sensitive biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography are used to detect these weak interactions. frontiersin.orgbioduro.comresearchgate.net

Hit Validation and Characterization: Confirmed fragment hits are characterized to determine their binding mode and affinity. X-ray crystallography is particularly valuable as it provides a detailed 3D picture of how the fragment sits (B43327) in the target's binding site. wikipedia.org

Fragment Elaboration: Once a fragment's binding mode is known, it can be optimized into a more potent lead compound. This is achieved through several strategies:

Fragment Growing: The fragment is extended by adding new functional groups that make additional favorable interactions with the protein. nih.gov

Fragment Linking: Two or more fragments that bind to adjacent sites are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two different fragments that have overlapping binding features are combined into a novel, single scaffold. nih.govnih.gov

This piece-by-piece approach allows for the systematic construction of highly optimized molecules with improved ligand efficiency and favorable physicochemical properties. nih.gov

Table 2: Example Fragments Derived from the Dihydropyridinone Scaffold for FBDD Screening

| Fragment | Chemical Structure | Rationale | Potential Screening Method |

|---|---|---|---|

| Phenyl Fragment | C₆H₅-R | Probes hydrophobic pockets and potential π-stacking interactions. | NMR, SPR |

| Aminomethyl Fragment | R-CH₂NH₂ | Identifies key hydrogen bonding or ionic interaction sites. | NMR, X-ray Crystallography |

| Dihydropyridinone Core | (Structure of the core ring) | Serves as a central scaffold for orienting other functional groups. | X-ray Crystallography, SPR |

Bioisosteric Replacements in the Chemical Compound Structure

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, metabolic stability, and solubility—by substituting one functional group with another that has similar steric and electronic characteristics. wikipedia.orgdrughunter.com This approach is highly applicable to the this compound structure.

Key opportunities for bioisosteric replacement include:

Phenyl Ring Bioisosteres: The phenyl group is a common target for modification to improve properties and escape metabolic liabilities associated with aromatic rings. acs.orgnih.govdrughunter.com

Heterocyclic Rings: Replacing the phenyl ring with five- or six-membered heterocycles (e.g., pyridine (B92270), thiophene, pyrazole) can introduce new hydrogen bond donors or acceptors, alter polarity, and change the molecule's metabolic profile.

Saturated Rings: Non-classical, C(sp³)-rich bioisosteres such as bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can mimic the geometry of a phenyl ring while reducing lipophilicity and improving solubility and metabolic stability. tandfonline.comprismbiolab.com

Aminomethyl Group Bioisosteres: The primary amine is crucial for activity but can also be a site of rapid metabolism.

Amide and Related Bioisosteres: Replacing the amine or the entire aminomethyl group with bioisosteres like oxadiazoles, triazoles, or tetrazoles can maintain key hydrogen bonding interactions while enhancing metabolic stability. nih.govpressbooks.pubresearchgate.net These heterocycles can act as surrogates for the amide bond that might be formed in a biological context. nih.gov

The success of a bioisosteric replacement is highly context-dependent and often requires empirical testing to find the optimal substitution for a given biological target. drughunter.com

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisostere Example | Structure of Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Phenyl | Pyridine | C₅H₄N- | Introduce H-bond acceptor, modulate pKa, alter metabolism. |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | (BCP structure) | Improve solubility, increase sp³ character, reduce lipophilicity. tandfonline.com |

| Amine (-NH₂) | Hydroxyl (-OH) | -OH | Maintain H-bonding potential with different physicochemical properties. |

| Aminomethyl (-CH₂NH₂) | 1,2,3-Triazole | (Triazole structure) | Mimic H-bonding properties, enhance metabolic stability. nih.gov |

Development of Prodrug Strategies for Enhanced Delivery to Research Models (Non-clinical focus)

A prodrug is an inactive derivative of a drug molecule that undergoes a chemical or enzymatic transformation in vivo to release the active parent compound. nih.govpsu.edunih.gov This strategy is often used to overcome limitations such as poor solubility, low permeability, rapid metabolism, or lack of tissue-specific delivery. eurekaselect.com For this compound, the primary amine of the aminomethyl group is an ideal handle for prodrug development in non-clinical research models. nih.govresearchgate.net

Common prodrug strategies for primary amines include:

N-Acylation: Forming an amide or carbamate (B1207046) by reacting the amine with a carboxylic acid or chloroformate, respectively. The choice of the acyl group can be tuned to control the rate of enzymatic cleavage (e.g., by amidases or esterases) and to modify the compound's lipophilicity. nih.gov

Schiff Bases (Imines): The primary amine can be condensed with an aldehyde or ketone to form an imine. These are often hydrolytically labile and can revert to the parent amine under physiological pH conditions. researchgate.net

Targeted Delivery Systems: For CNS research, the dihydropyridine-pyridinium salt system can be employed. nih.govresearchgate.net The lipophilic dihydropyridine (B1217469) prodrug crosses the blood-brain barrier, where it is oxidized to a charged pyridinium (B92312) salt. This charged species is then "locked" in the brain, unable to diffuse back out, and can slowly release the parent amine. nih.gov

These approaches allow researchers to tailor the delivery and pharmacokinetic profile of the parent compound to suit the specific needs of a non-clinical experiment, ensuring adequate exposure at the desired site of action. nih.govnih.gov

Table 4: Prodrug Strategies for the Aminomethyl Group

| Prodrug Type | Promoietyl | Activation Mechanism | Goal in Research Model |

|---|---|---|---|

| Amide | Acetyl, Amino Acid | Enzymatic (Amidase) | Increase lipophilicity, sustained release. nih.gov |

| Carbamate | Alkoxycarbonyl | Enzymatic (Esterase) | Modulate stability and release kinetics. researchgate.net |

| Imine (Schiff Base) | Carbonyl-containing moiety | Chemical (Hydrolysis at physiological pH) | pH-dependent release. researchgate.net |

| Dihydropyridine-Pyridinium Salt | N-methylnicotinate | Oxidation in the CNS | Enhanced brain delivery. nih.govresearchgate.net |

Covalent Inhibitors and Activity-Based Probes derived from the Chemical Compound

Beyond reversible binding, the this compound scaffold can be engineered to create covalent inhibitors and activity-based probes (ABPs). These tools are invaluable for target validation, studying enzyme function, and developing highly potent therapeutics.

Covalent Inhibitors: A covalent inhibitor forms a stable chemical bond with its target protein, often leading to prolonged and irreversible inhibition. mdpi.com To achieve this, the dihydropyridinone scaffold is armed with a reactive electrophilic group, or "warhead," designed to react with a nearby nucleophilic amino acid residue (such as cysteine or serine) in the target's active site. nih.gov Commonly used warheads include Michael acceptors like acrylamides, as well as nitriles and other strained ring systems. nih.gov The design of these inhibitors is a two-step process: the molecule must first bind non-covalently in the correct orientation, after which the warhead reacts to form the covalent bond. nih.gov Recently, a dihydropyridinone derivative was successfully developed as a covalent EZH2 degrader. bohrium.com

Activity-Based Probes (ABPs): An ABP is a chemical tool used to profile the activity of an entire class of enzymes within a complex biological sample. ABPs are typically derived from a known inhibitor scaffold and feature two key components: a reactive warhead to form a covalent bond with the active enzyme, and a reporter tag (e.g., a fluorophore like rhodamine or a biotin (B1667282) handle for affinity purification). By modifying a covalent dihydropyridinone inhibitor with such a tag, researchers can create a probe to visualize active enzymes in cells or to pull them out of a lysate for identification by mass spectrometry. This allows for direct measurement of enzyme activity rather than just protein abundance.

Table 5: Modifications for Covalent Inhibitors and Activity-Based Probes

| Modification Type | Appended Group | Target Residue | Application |

|---|---|---|---|

| Covalent Inhibitor | Acrylamide (warhead) | Cysteine | Irreversible inhibition of target protein. nih.gov |

| Covalent Inhibitor | Fluorophosphonate (warhead) | Serine | Prolonged duration of action. |

| Activity-Based Probe | Acrylamide + Biotin Tag | Cysteine | Affinity purification and identification of enzyme targets. |

| Activity-Based Probe | Acrylamide + Rhodamine Tag | Cysteine | Fluorescence imaging of active enzymes in cells. |

Advanced Analytical and Bioanalytical Methodologies for 3 Aminomethyl 6 Phenyl 1,2 Dihydropyridin 2 One in Research Settings

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating and purifying chemical compounds. For 3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one, various chromatographic techniques are utilized to ensure the identity and purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC) is the principal method for assessing the purity of this compound. The phenyl and dihydropyridinone moieties contain chromophores that allow for sensitive detection using UV-Vis or Photodiode Array (PDA) detectors. For more definitive identification and the analysis of impurities, Mass Spectrometry (MS) is coupled with HPLC (LC-MS). nih.gov